An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-methoxybenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-3-methoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-chloro-3-methoxybenzene is a substituted toluene derivative that serves as a versatile intermediate in organic synthesis. Its unique arrangement of a reactive bromomethyl group, an electron-withdrawing chloro group, and an electron-donating methoxy group on the benzene ring makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its potential applications.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 83781-95-7 | [1] |
| Molecular Formula | C₈H₈BrClO | [1] |
| Molecular Weight | 235.51 g/mol | [1] |
| SMILES | COc1cccc(Cl)c1CBr | [1] |
| InChIKey | UBHMKGCZRSUSPG-UHFFFAOYSA-N | [1] |
Synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene
The most direct and common method for the synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is through the radical-mediated benzylic bromination of its precursor, 2-chloro-6-methoxytoluene. This reaction, often a variation of the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position of the methyl group.
Synthetic Workflow
The synthesis can be conceptualized as a single-step transformation from a commercially available starting material.
Caption: Synthetic workflow for 2-(Bromomethyl)-1-chloro-3-methoxybenzene.
Detailed Experimental Protocol: Benzylic Bromination
This protocol is based on established methods for benzylic bromination of substituted toluenes.
Materials and Reagents:
-
2-Chloro-6-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or 1,2-dichlorobenzene.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.
-
Reaction Initiation: Heat the reaction mixture to reflux or irradiate with a sunlamp to initiate the radical chain reaction. The reaction progress can be monitored by TLC or GC analysis.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium sulfite solution to remove any remaining bromine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(Bromomethyl)-1-chloro-3-methoxybenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product.
Chemical Reactivity
The reactivity of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is primarily dictated by the benzylic bromide group, which is a good leaving group in nucleophilic substitution reactions.[2][3][4] The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the aromatic ring influences the reactivity of the benzylic carbon.
The chloro and methoxy groups have opposing electronic effects. The chloro group is electron-withdrawing via induction, which can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an S(_N)2 reaction.[5] Conversely, the methoxy group is electron-donating through resonance, which could stabilize a potential benzylic carbocation intermediate, favoring an S(_N)1 pathway. The overall reaction mechanism (S(_N)1 vs. S(_N)2) will depend on the specific nucleophile, solvent, and reaction conditions.
Typical Reactions: Nucleophilic Substitution
2-(Bromomethyl)-1-chloro-3-methoxybenzene readily undergoes nucleophilic substitution reactions with a variety of nucleophiles to introduce different functional groups at the benzylic position.
Caption: Nucleophilic substitution at the benzylic position.
Examples of Nucleophilic Substitution Reactions:
-
With alkoxides (RO⁻): Forms ethers.
-
With cyanide (CN⁻): Forms nitriles.
-
With amines (RNH₂): Forms secondary amines.
-
With carboxylates (RCOO⁻): Forms esters.
Applications in Research and Drug Development
Substituted benzyl halides like 2-(Bromomethyl)-1-chloro-3-methoxybenzene are valuable intermediates in the synthesis of a wide range of organic molecules. The presence of both chloro and methoxy groups is of particular interest in drug discovery, as these substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7]
-
Pharmaceutical Intermediates: This compound can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for the facile introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships in drug design.
-
Building Block in Organic Synthesis: It is a key starting material for the synthesis of more complex, polysubstituted aromatic compounds.
-
Materials Science: The functional groups present in this molecule can be utilized in the synthesis of advanced polymers and other materials with specific electronic or optical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(Bromomethyl)-1-chloro-3-methoxybenzene is not widely available, its chemical structure, particularly the presence of a reactive bromomethyl group, suggests that it should be handled with care. A regioisomer, 1-(bromomethyl)-2-chloro-3-methoxybenzene, is classified with the following hazard statements:
-
H302: Harmful if swallowed.[8]
-
H314: Causes severe skin burns and eye damage.[8]
-
H335: May cause respiratory irritation.[8]
Given the similar functional groups, it is prudent to assume that 2-(Bromomethyl)-1-chloro-3-methoxybenzene poses similar hazards.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Bromomethyl)-1-chloro-3-methoxybenzene is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis via benzylic bromination is a well-established and efficient method. A thorough understanding of its reactivity, primarily governed by nucleophilic substitution at the benzylic position, allows for its strategic use in the construction of complex molecular architectures. Due to its potential hazards, proper safety precautions must be observed during its handling and use.
References
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PubChem. 1-Bromo-2-chloro-3-methoxybenzene. Available at: [Link]
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Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]
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